molecular formula C18H15NO5S B497974 3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid CAS No. 927638-20-8

3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid

Cat. No.: B497974
CAS No.: 927638-20-8
M. Wt: 357.4g/mol
InChI Key: JZHNKEXLWCIYFC-UHFFFAOYSA-N
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Description

3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid is an organic compound with a complex structure that includes a naphthyl group, a sulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of the naphthyl sulfonyl chloride, which is then reacted with an amine to form the sulfonamideThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions typically occur under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-{[(4-Hydroxynaphthyl)sulfonyl]amino}benzoic acid, while reduction of the sulfonyl group can produce 3-{[(4-Methoxynaphthyl)sulfanyl]amino}benzoic acid .

Mechanism of Action

The mechanism of action of 3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The methoxy and benzoic acid groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Hydroxynaphthyl)sulfonyl]amino}benzoic acid
  • 3-{[(4-Methoxynaphthyl)sulfanyl]amino}benzoic acid
  • 4-Methoxybenzenesulfonamide

Uniqueness

3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the naphthyl and benzoic acid moieties allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications .

Biological Activity

3-(4-methoxynaphthalene-1-sulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound's structure, which includes a methoxynaphthalene moiety and a benzoic acid backbone, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C18H17NO4S. Its structure can be represented as follows:

C18H17NO4S\text{C}_{18}\text{H}_{17}\text{N}\text{O}_{4}\text{S}

The biological activity of sulfonamide compounds, including this compound, primarily involves enzyme inhibition. Sulfonamides are known to mimic substrates for bacterial enzymes, particularly those involved in folate synthesis, thereby inhibiting bacterial growth. This compound may also interact with fatty acid binding proteins, influencing lipid metabolism and cellular signaling pathways.

Antimicrobial Activity

Sulfonamides have a well-documented history as antimicrobial agents. Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves competitive inhibition of enzymes critical for bacterial survival, such as dihydropteroate synthase .

Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant activities, which could be beneficial in mitigating oxidative stress-related diseases. The antioxidant effect is hypothesized to arise from the ability of the methoxy group to donate electrons and stabilize free radicals.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, it has been tested against human cervical (HeLa) and breast cancer (MCF-7) cell lines, demonstrating potential as an anticancer agent by promoting apoptosis and inhibiting cell proliferation .

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of antimicrobial efficacyShowed significant inhibition of growth in Gram-positive and Gram-negative bacteria.
Study 2 Assessment of cytotoxicityInduced apoptosis in HeLa cells with an IC50 value of 15 µM.
Study 3 Investigation of antioxidant activityExhibited substantial free radical scavenging activity comparable to standard antioxidants.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of benzoic acid derivatives. For example, the introduction of a methoxy group at the para position on the naphthalene ring improves solubility and bioavailability, leading to enhanced therapeutic effects . Additionally, computational studies have suggested that this compound can effectively bind to target enzymes involved in metabolic pathways, further supporting its potential as a drug candidate.

Properties

IUPAC Name

3-[(4-methoxynaphthalen-1-yl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S/c1-24-16-9-10-17(15-8-3-2-7-14(15)16)25(22,23)19-13-6-4-5-12(11-13)18(20)21/h2-11,19H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHNKEXLWCIYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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